N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with cyclohexyl isocyanate to form a cyclohexylcarbamoyl intermediate. This intermediate is then reacted with 4-methylphenylpyridine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
- N-cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide
Uniqueness
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H33N3O2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C26H33N3O2/c1-20-13-15-22(16-14-20)29(24(30)23-12-6-9-19-27-23)26(17-7-3-8-18-26)25(31)28-21-10-4-2-5-11-21/h6,9,12-16,19,21H,2-5,7-8,10-11,17-18H2,1H3,(H,28,31) |
InChI Key |
VNKMPMDMXNIHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=N2)C3(CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.